5-BrdUTP sodium salt

DNA replication mitochondrial DNA nucleotide analog incorporation

Researchers requiring high-sensitivity DNA break labeling often face limited TdT incorporation with bulky dUTP conjugates. 5-BrdUTP sodium salt (CAS 1173-82-6) solves this with minimal steric hindrance, enabling superior TdT efficiency in TUNEL assays and DNA polymerase γ-preferred mitochondrial DNA studies. - ≥90% purity (HPLC), powder; aqueous solubility 50 mg/mL - Validated for flow cytometry, image cytometry, and single-molecule nanopore sequencing - Bulk quantities available; shipped ambient or blue ice for cold-chain integrity

Molecular Formula C9H15N2O14P3
Molecular Weight 468.14 g/mol
CAS No. 1173-82-6
Cat. No. B073769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BrdUTP sodium salt
CAS1173-82-6
Synonyms2'-deoxyuridine 5'-triphosphate
deoxy-UTP
deoxyuridine triphosphate
Molecular FormulaC9H15N2O14P3
Molecular Weight468.14 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
InChIKeyAHCYMLUZIRLXAA-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-BrdUTP Sodium Salt Specifications & Identity


5-Bromo-2′-deoxyuridine 5′-triphosphate sodium salt (5-BrdUTP) is a halogenated pyrimidine deoxyribonucleoside triphosphate analog that functions as a thymidine mimetic . Synthesized via organic synthetic routes and supplied as a powder with ≥90% purity, it exhibits aqueous solubility of 50 mg/mL yielding a clear, colorless to faintly yellow solution . As a modified nucleotide, 5-BrdUTP serves as a substrate for terminal deoxynucleotidyl transferase (TdT) and various DNA polymerases, incorporating into nascent DNA strands in place of thymidine triphosphate (TTP/dTTP) during replication or end-labeling reactions .

Thymidine mimetic substrate for TdT and DNA polymerases
Lyophilized powder format supports flexible assay reconstitution
Compatible with anti-BrdU immunodetection and nanopore sequencing

5-BrdUTP vs. dTTP and Halogenated Analogs


Substituting 5-BrdUTP with unmodified dTTP or alternative halogenated analogs (e.g., 5-IodUTP, 5-FdUTP) is not straightforward due to enzyme-specific incorporation preferences and differential detection workflows. DNA polymerase γ exhibits a pronounced substrate preference for brominated analog triphosphate over unsubstituted TTP, with a lower Michaelis constant (Km) indicating higher binding affinity [1]. Conversely, polymerase γ displays even greater selectivity for iodinated analog (IodUTP), while other polymerases may discriminate differently [1]. Furthermore, detection methodologies diverge: BrdUTP incorporation relies on immunocytochemical detection with anti-BrdU antibodies [2], whereas EdUTP requires copper(I)-catalyzed alkyne-azide click chemistry [3]. The steric bulk of the attached label critically influences TdT incorporation efficiency in TUNEL assays—smaller labels like bromine confer higher sensitivity compared to bulky fluorochrome-conjugated dUTPs [2]. Thus, assay design, polymerase selection, and detection platform dictate the appropriate analog choice.

Enzyme preference may shift

Polymerase γ preferentially utilizes BrdUTP over dTTP; other polymerases may discriminate differently against IodUTP or EdUTP.

Detection chemistry mismatch

BrdUTP requires anti-BrdU antibodies, while EdUTP needs Cu(I)-catalyzed click chemistry. Assay platform dictates analog choice.

Steric bulk alters TdT efficiency

Small bromine label may support higher TUNEL sensitivity; fluorochrome-conjugated dUTPs can reduce incorporation.

5-BrdUTP Comparative Evidence


DNA Polymerase γ Prefers BrdUTP Over TTP

In direct head-to-head nucleotide competition reactions, eukaryotic DNA polymerase γ preferentially utilized brominated analog BrdUTP over unsubstituted TTP when presented at equimolar concentrations [1]. This increased affinity was quantitatively confirmed by a lower Km value for BrdUTP relative to TTP [1]. In contrast, no discriminatory utilization was detected from an equimolar [3H]TTP/[α-32P]TTP mixture, confirming that the observed preference is analog-specific [1].

Polymerase γ preference
Head-to-head
Lower Km vs TTP; preferential utilization in equimolar competition assays
Supports efficient labeling in polymerase γ-dependent DNA synthesis studies
Reported in vitro with purified enzyme
DNA replication mitochondrial DNA nucleotide analog incorporation

BrdUTP Outperforms Bulky dUTPs in TUNEL

The sensitivity of TUNEL assays strongly correlates with the incorporation efficiency of modified dUTP by terminal deoxynucleotidyl transferase (TdT), which is inversely related to the steric bulk of the attached label [1]. dUTP analogs bearing smaller labels such as bromine (BrdUTP) or an alkyne group (EdUTP) demonstrate higher incorporation efficiency and consequently superior assay sensitivity compared to dUTPs conjugated with bulky fluorochromes, biotin, or digoxigenin [1]. The BrdUTP labeling assay offers much greater sensitivity than other TUNEL variants [2].

TUNEL sensitivity
Class-level
Reported higher sensitivity vs bulky fluorochrome-dUTP conjugates
May improve detection of low-level DNA fragmentation in apoptosis assays
Class-level inference; verify in specific assay context
apoptosis detection TUNEL assay DNA fragmentation

BrdUTP Nanopore Replication Timing Profiling

Nanotiming methodology interrogates changes in intracellular dTTP concentration during S phase through competition between dTTP and its analog bromodeoxyuridine triphosphate (BrdUTP) for incorporation into replicating DNA [1]. This approach generates high-resolution, telomere-to-telomere replication timing profiles from asynchronously growing cells labeled with an innocuous dose of BrdU during one doubling time, followed by BrdU quantification along nanopore sequencing reads [1]. The method reproduces replication timing profiles generated by reference methods in both wild-type and mutant S. cerevisiae cells [1].

Nanopore replication timing
Reported
Telomere-to-telomere replication timing without cell synchronization
Simplifies replication timing workflow in yeast and other eukaryotic cells
Nanotiming method; BrdU base-calling via nanopore sequencing
DNA replication timing nanopore sequencing single-molecule analysis

5-BrdUTP Long-Term Storage Stability

In lyophilized powder form stored desiccated at -20°C, 5-BrdUTP sodium salt remains stable for 36 months [1]. Once reconstituted in solution, storage at -20°C is recommended with a maximum usage window of 3 months to prevent potency loss; aliquoting is advised to avoid repeated freeze-thaw cycles [1]. Alternative vendor specifications indicate powder stability of 3 years at -20°C and 1 year in solvent at -80°C [2].

Storage stability
Data to verify
Lyophilized: 36 months at -20°C; Solution: 3 months at -20°C (aliquot recommended)
Supports procurement planning and lot consistency for long-term studies
Supplier data; validate under local storage conditions
nucleotide stability long-term storage reagent procurement

5-BrdUTP Application Scenarios


High-Sensitivity TUNEL Apoptosis Detection

5-BrdUTP is optimally deployed in terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays for detecting apoptotic DNA double-strand breaks. The bromine label's minimal steric hindrance enables superior TdT incorporation efficiency compared to bulky fluorochrome- or hapten-conjugated dUTPs, yielding enhanced assay sensitivity [1]. Incorporated BrdUTP is subsequently detected immunocytochemically with anti-BrdU antibodies, and the assay is compatible with both flow cytometry and image cytometry platforms [1].

Mitochondrial DNA Replication via Polymerase γ

For experiments involving eukaryotic DNA polymerase γ—the replicative polymerase of mitochondria—5-BrdUTP provides enhanced labeling efficiency due to this enzyme's preferential utilization of brominated analog triphosphate over unsubstituted TTP [1]. This property makes 5-BrdUTP particularly suitable for studying mitochondrial DNA replication dynamics, mutagenesis, and nucleotide analog incorporation patterns in systems where polymerase γ is the predominant activity [1].

Nanopore Replication Timing Profiling

5-BrdUTP enables Nanotiming, a single-molecule nanopore sequencing method for generating high-resolution, telomere-to-telomere DNA replication timing profiles without cell synchronization or sorting [1]. Asynchronously growing cells are labeled with an innocuous dose of BrdU for one doubling time, and BrdU incorporation is quantified along nanopore sequencing reads to map replication timing [1]. This approach is accurate, inexpensive, and applicable to both wild-type and mutant eukaryotic cells [1].

DNA End-Labeling for Apoptosis & Repair

As validated in patents US5912126 and EP0851939, 5-BrdUTP serves as a halogenated deoxynucleotide triphosphate substrate for TdT-mediated end-labeling of DNA 3′-OH termini without requiring DNA denaturation, thereby preserving cellular morphology [1][2]. The incorporated brominated nucleotide is detected via labeled anti-BrdU antibodies and flow cytometry, enabling applications in apoptosis detection, DNA synthesis monitoring, DNA repair analysis, and forensic DNA testing [1][2].

Application
Selection Property
Validation Focus
High-sensitivity TUNEL
Minimal steric label for TdT incorporation
Anti-BrdU immunodetection with flow/image cytometry
Mitochondrial DNA replication
Polymerase γ substrate preference
Incorporation efficiency in mtDNA labeling studies
Nanopore replication timing
BrdUTP as dTTP competitor in Nanotiming
Nanopore base-calling and replication timing profiles
DNA end-labeling (apoptosis/repair)
TdT-mediated 3′-OH labeling without denaturation
Morphology preservation and flow cytometry

Technical Documentation Hub

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37 linked technical documents
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